2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis, and a trifluoromethylphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different chemical properties .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry due to its Fmoc protective group.
Biology: Employed in the synthesis of biologically active peptides and proteins for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid is primarily related to its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. The trifluoromethylphenyl group may also influence the compound’s reactivity and interactions with other molecules, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protective group but differ in the side chains attached to the amino acid backbone.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but may have different core structures and functional groups.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid is unique due to the combination of the Fmoc protective group and the trifluoromethylphenyl group. This dual functionality provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C27H24F3NO4 |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C27H24F3NO4/c28-27(29,30)18-14-12-17(13-15-18)6-5-11-24(25(32)33)31-26(34)35-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,31,34)(H,32,33) |
InChI Key |
XUNHKSFUFZHHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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